molecular formula C37H70NO8P B11938130 2-azaniumylethyl (2R)-2,3-bis{[(9Z)-hexadec-9-enoyl]oxy}propyl phosphate

2-azaniumylethyl (2R)-2,3-bis{[(9Z)-hexadec-9-enoyl]oxy}propyl phosphate

Cat. No.: B11938130
M. Wt: 687.9 g/mol
InChI Key: PGPMCWZMPPZJML-NAFNZUQFSA-N
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Description

1,2-dipalmitoleoyl-sn-glycero-3-phosphoethanolamine: is a phospholipid compound commonly found in biological membranes. It is an aminophospholipid, which means it contains an amino group attached to the phospholipid. This compound plays a crucial role in maintaining the structural integrity and fluidity of cell membranes. It is also involved in various cellular processes such as autophagy, cell division, and protein folding .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-dipalmitoleoyl-sn-glycero-3-phosphoethanolamine can be synthesized through the esterification of glycerol with palmitoleic acid, followed by the phosphorylation of the resulting diacylglycerol with ethanolamine. The reaction typically requires a catalyst such as dicyclohexylcarbodiimide (DCC) and is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: Industrial production of 1,2-dipalmitoleoyl-sn-glycero-3-phosphoethanolamine involves large-scale esterification and phosphorylation processes. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality phospholipids suitable for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 1,2-dipalmitoleoyl-sn-glycero-3-phosphoethanolamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,2-dipalmitoleoyl-sn-glycero-3-phosphoethanolamine has a wide range of applications in scientific research:

Mechanism of Action

1,2-dipalmitoleoyl-sn-glycero-3-phosphoethanolamine exerts its effects by integrating into cell membranes and influencing their fluidity and permeability. It interacts with various membrane proteins and lipids, modulating their functions. The compound also plays a role in autophagy by facilitating the formation of autophagosomes, which are essential for the degradation of cellular components .

Comparison with Similar Compounds

Uniqueness: 1,2-dipalmitoleoyl-sn-glycero-3-phosphoethanolamine is unique due to its specific fatty acid composition, which provides a balance between fluidity and stability in membranes. Its role in autophagy and protein folding also distinguishes it from other phospholipids .

Properties

Molecular Formula

C37H70NO8P

Molecular Weight

687.9 g/mol

IUPAC Name

2-azaniumylethyl [(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] phosphate

InChI

InChI=1S/C37H70NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(34-45-47(41,42)44-32-31-38)46-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13-16,35H,3-12,17-34,38H2,1-2H3,(H,41,42)/b15-13-,16-14-/t35-/m1/s1

InChI Key

PGPMCWZMPPZJML-NAFNZUQFSA-N

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCC/C=C\CCCCCC

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCC=CCCCCCC

physical_description

Solid

Origin of Product

United States

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